molecular formula C9H6ClNO2 B1185313 4-Chloro-2-(4-isoxazolyl)phenol

4-Chloro-2-(4-isoxazolyl)phenol

Cat. No.: B1185313
M. Wt: 195.602
InChI Key: OOAQKKSEGKYSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-isoxazolyl)phenol (CAS: 86176-56-9) is a chlorinated phenolic compound featuring a 4-isoxazole substituent. Its molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.6 g/mol . Isoxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, contributes to the compound’s electronic and steric properties.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.602

IUPAC Name

4-chloro-2-(1,2-oxazol-4-yl)phenol

InChI

InChI=1S/C9H6ClNO2/c10-7-1-2-9(12)8(3-7)6-4-11-13-5-6/h1-5,12H

InChI Key

OOAQKKSEGKYSFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=CON=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

2.1.1. 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Derivatives
  • Structure: Replaces isoxazole with a 1,3,4-oxadiazole ring linked via an amino group.
  • Synthesis: Prepared via nitration, reduction, and cyclization steps starting from 4-chlorophenol .
  • Bioactivity : Compound 6h (with a 3,4,5-trimethoxyphenyl group) showed significant anticancer activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines at 10 µM. Molecular docking revealed strong binding to tubulin (docking score: −8.030 kcal/mol), suggesting a mechanism involving microtubule disruption .
  • Antibacterial Activity : Derivative 6c (4-nitrophenyl substituent) exhibited MIC values of 8 µg/mL against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin (4 µg/mL) .
2.1.2. 4-Chloro-2-(1H-imidazol-1-yl)phenol (CAS: 61292-68-0)
  • Structure : Substitutes isoxazole with imidazole, introducing two adjacent nitrogen atoms.
  • Properties: The imidazole ring enhances hydrogen-bonding capacity and aromatic π-π interactions.
2.1.3. 4-Chloro-2-(1H-indol-2-yl)phenol (CAS: 32380-83-9)
  • Structure : Features an indole substituent, a bicyclic aromatic system.
2.1.4. Triazole-Oxadiazole Hybrid (CID 136182642)
  • Structure : Combines triazole and oxadiazole rings.
  • Reactivity : The hybrid structure may enhance metabolic stability or modulate kinase inhibition, common targets for triazole-containing drugs .

Functional Group Modifications

2.2.1. 4-Chloro-2-[(ethylamino)methyl]phenol
  • Structure: Incorporates an ethylamino-methyl group at the 2-position.
  • Applications : The amine group improves solubility in polar solvents and enables salt formation, advantageous in drug formulation. Its role as a building block for pharmaceuticals highlights its versatility .
2.2.2. 4-Chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol (CAS: 1706446-36-7)
  • Structure: Schiff base with an ethoxyphenyl imino group.
  • Use : Such imines are intermediates in coordination chemistry and catalysis, suggesting utility in synthesizing metal complexes .

Physicochemical and Pharmacological Comparisons

Compound Heterocycle/Group Molecular Weight (g/mol) Key Bioactivity Synthetic Complexity
4-Chloro-2-(4-isoxazolyl)phenol Isoxazole 195.6 Not reported (Potential inferred) Moderate (5 steps)
Oxadiazole derivatives (6h) 1,3,4-Oxadiazole ~350–400 Anticancer (PGI: 54.68–65.12) High (5–6 steps)
Imidazole derivative Imidazole 194.62 Underexplored Moderate
Indole derivative Indole 243.69 Underexplored High

Key Observations :

  • Anticancer Activity : Oxadiazole derivatives exhibit potent activity, likely due to tubulin binding, whereas isoxazole derivatives may require similar evaluations .
  • Antibacterial Potential: Electron-withdrawing groups (e.g., nitro in 6c) enhance antibacterial effects, suggesting that isoxazole’s electronegativity could be leveraged analogously .
  • Synthetic Accessibility : Isoxazole synthesis (e.g., via cyclization) may be more straightforward than indole or triazole-oxadiazole hybrids, which require multi-step protocols .

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